

# An In-depth Technical Guide to (2S)-2-amino-6-oxohexanoic acid (Allysine)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-ethoxy-2-iminoacetate*

Cat. No.: B046105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of (2S)-2-amino-6-oxohexanoic acid, a pivotal, naturally occurring derivative of the amino acid lysine. Commonly known as Allysine, this molecule plays a crucial role in the structural integrity of the extracellular matrix (ECM) through its function as a key intermediate in the cross-linking of collagen and elastin. This document details the nomenclature, chemical and physical properties, biological significance, and relevant experimental protocols for the study of Allysine. A particular focus is placed on its enzymatic synthesis by lysyl oxidase and its role in the collagen cross-linking pathway, which is of significant interest in fields such as fibrosis, cancer metastasis, and connective tissue disorders.

## Nomenclature and Identification

The compound with the molecular formula C<sub>6</sub>H<sub>11</sub>NO<sub>3</sub> is most prominently identified in biological contexts as Allysine.

- IUPAC Name: (2S)-2-amino-6-oxohexanoic acid[1]
- Synonyms: L-Allysine, 6-oxo-L-norleucine, 2-amino adipate semialdehyde, (2S)-2-azaniumyl-6-oxohexanoate, alpha-Amino adipic delta-semialdehyde, 2-amino-5-formylvaleric acid[1]

- CAS Number: 6665-12-9[1]

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Allysine is presented in the table below. It is important to note that the free form of allysine is unstable; these properties are computationally predicted or derived from experimental studies of its derivatives.[2]

| Property          | Value                              | Source                |
|-------------------|------------------------------------|-----------------------|
| Molecular Formula | C6H11NO3                           | PubChem               |
| Molecular Weight  | 145.16 g/mol                       | PubChem[1]            |
| Appearance        | Solid (unstable)                   | HMDB[1], Wikipedia[2] |
| Density           | 1.74 g/cm <sup>3</sup> (predicted) | Wikipedia[2]          |
| Boiling Point     | 295.2 °C (predicted)               | Wikipedia[2]          |
| Flash Point       | 132.3 °C (predicted)               | Wikipedia[2]          |
| XLogP3            | -3.2                               | PubChem[1]            |
| Monoisotopic Mass | 145.0739 Da                        | PubChemLite[3]        |

Note: Experimental spectroscopic data for free Allysine is scarce due to its instability. Analysis is typically performed on derivatized forms.

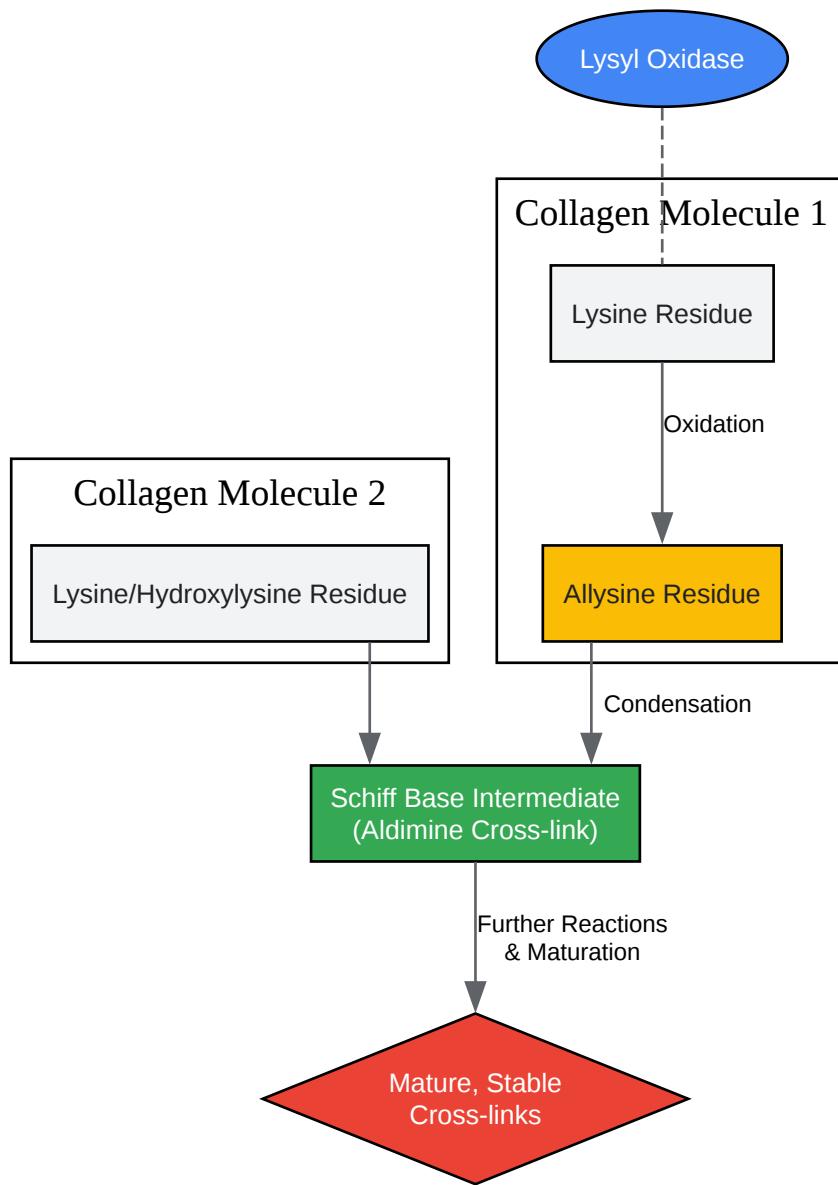
## Biological Significance and Signaling Pathways

Allysine is not incorporated into proteins during translation but is formed post-translationally from specific lysine residues in collagen and elastin.[2] This conversion is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX).[4][5]

## The Lysyl Oxidase Pathway and Allysine Formation

The formation of Allysine is the initial and rate-limiting step in the covalent cross-linking of collagen and elastin, which is essential for the tensile strength and elasticity of connective tissues.[6][7] The enzymatic reaction occurs in the extracellular matrix.




[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of a lysine residue to an allysine residue by lysyl oxidase.

## Collagen Cross-Linking Pathway

Once formed, the aldehyde group of Allysine is highly reactive and spontaneously condenses with other allysine residues or with the  $\epsilon$ -amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. This process forms stable intermolecular cross-links that are crucial for the integrity of collagen fibrils.

There are two primary pathways for collagen cross-linking initiated by lysyl oxidase: the allysine pathway, which predominates in skin and cornea, and the hydroxyallysine pathway, which is more common in most other connective tissues.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Caption: Simplified workflow of allysine-mediated collagen cross-linking.

## Experimental Protocols

### Bio-inspired Chemical Synthesis of Allysine

A recent method allows for the chemical synthesis of Allysine via the selective oxidation of dimethyl lysine, mimicking the action of lysyl oxidase.<sup>[10][11]</sup> This is particularly useful for the late-stage functionalization of peptides.

**Materials:**

- Dimethylated lysine-containing peptide
- Oxidizing agent (e.g., as described in recent literature)[10]
- Appropriate buffer system
- HPLC for purification
- Mass spectrometer for verification

**Protocol:**

- Dissolve the dimethylated lysine-containing peptide in the appropriate buffer.
- Add the oxidizing agent to the solution.
- Incubate the reaction mixture under the conditions specified in the literature (e.g., time, temperature).[10]
- Monitor the reaction progress using analytical HPLC and mass spectrometry.
- Upon completion, purify the allysine-containing peptide using preparative HPLC.
- Confirm the identity and purity of the product by mass spectrometry.

## Quantification of Allysine in Tissue Samples by HPLC

Quantifying Allysine in biological samples is challenging due to its reactivity. A common method involves derivatization followed by HPLC analysis. The following is a generalized protocol based on derivatization with p-cresol.[3]

**Materials:**

- Tissue homogenate
- 6N HCl

- p-cresol
- HPLC system with a UV detector
- Reverse-phase C18 column

Protocol:

- To the tissue homogenate, add 6N HCl containing 5% (w/v) p-cresol.
- Hydrolyze the sample at 110°C for 48 hours. This process both hydrolyzes the protein and derivatizes the allysine to a stable bis-p-cresol adduct.[3]
- After cooling, filter the hydrolysate.
- Analyze the sample using a reverse-phase HPLC system with UV detection.
- The bis-p-cresol derivative of allysine can be identified and quantified based on its retention time and comparison to a standard curve. The lower limit of detection for this derivative is approximately 58 pmol.[3]

## Conclusion

Allysine, or (2S)-2-amino-6-oxohexanoic acid, is a critical molecule in the biology of the extracellular matrix. Its formation, catalyzed by lysyl oxidase, and its subsequent reactions to form collagen and elastin cross-links are fundamental to the structural integrity of connective tissues. The dysregulation of allysine production is implicated in numerous diseases, making it a key target for drug development and a valuable biomarker. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the roles of allysine in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allysine | C6H11NO3 | CID 160603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allysine - Wikipedia [en.wikipedia.org]
- 3. High-performance liquid chromatographic quantification of allysine as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Lysine hydroxylation and cross-linking of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-amino adipic-delta-semialdehyde (allysine) by an extract from bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysine norleucine is an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2S)-2-amino-6-oxohexanoic acid (Allysine)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046105#iupac-name-and-synonyms-for-c6h11no3>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)